molecular formula C13H12N4O B1176463 HES-5 factor CAS No. 148591-48-4

HES-5 factor

Cat. No.: B1176463
CAS No.: 148591-48-4
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Description

Structural Domains: bHLH, Orange, and WRPW Motifs

HES-5 contains three conserved structural domains essential for its function:

  • bHLH Domain : Facilitates DNA binding to E-box (CANNTG) and N-box (CACNAG) sequences. The basic region mediates DNA contact, while the helix-loop-helix enables dimerization with other bHLH proteins.
  • Orange Domain : Located adjacent to the bHLH domain, this 20–25 amino acid region enhances dimer specificity and stabilizes protein-protein interactions.
  • WRPW Motif : A C-terminal tetrapeptide (Trp-Arg-Pro-Trp) that recruits Groucho/Transducin-like Enhancer of Split (TLE) corepressors to establish transcriptional repression complexes.

Table 1: Structural Domains of HES-5

Domain Function Key Interactions
bHLH DNA binding, dimerization E-box/N-box DNA, bHLH proteins
Orange Dimer stabilization, partner specificity bHLH domains
WRPW Corepressor recruitment Groucho/TLE proteins

Genomic Organization and Evolutionary Conservation

The HES5 gene is located on human chromosome 1p36.32 and spans ~1.5 kb, comprising three exons. Evolutionary analysis reveals high conservation across vertebrates, with orthologs identified in mice, rats, zebrafish, and bovines. The bHLH and Orange domains are particularly conserved, while the WRPW motif is a hallmark of the HES/HEY family.

Table 2: Genomic Features of HES-5

Species Chromosome Location Exons Protein Length (aa)
Human (H. sapiens) 1p36.32 3 166
Mouse (M. musculus) 4qD1 3 165
Zebrafish (D. rerio) Chr. 3 3 164

Transcriptional and Post-Translational Regulation

HES-5 expression is tightly regulated through:

  • Transcriptional Activation : Notch signaling is the primary activator. Binding of Notch intracellular domain (NICD) to RBPJκ induces HES5 transcription. Cross-talk with BMP, Wnt, and HIF pathways further modulates its expression.
  • Negative Feedback : HES-5 represses its own promoter and inhibits HES1, another Notch target, forming a regulatory loop.
  • Post-Translational Modifications :
    • Phosphorylation at serine residues (e.g., Ser336) enhances protein stability.
    • Ubiquitination by E3 ligases targets HES-5 for proteasomal degradation.

Key Regulatory Mechanisms :

  • Notch-Delta Signaling : Directly activates HES5 transcription in neural progenitors.
  • DNA Methylation : Hypomethylation of the HES5 promoter correlates with overexpression in cancers.
  • Protein Sequestration : Sox10 binds HES-5 in oligodendrocyte precursors, neutralizing its repressive activity.

Figure 1: Regulatory Network of HES-5
(Descriptive text in lieu of visual)
HES-5 is activated by Notch signaling via RBPJκ. It represses proneural genes (e.g., Neurogenin 2) and forms feedback loops with HES1. Post-translational modifications (phosphorylation, ubiquitination) fine-tune its stability.

Properties

CAS No.

148591-48-4

Molecular Formula

C13H12N4O

Synonyms

HES-5 factor

Origin of Product

United States

Scientific Research Applications

Role in Neurogenesis

Mechanisms of Action
HES5 is pivotal in regulating the timing of neuronal differentiation. Research indicates that HES5 maintains the undifferentiated state of neural progenitor cells by repressing proneural genes. This repression is essential for ensuring a proper balance between neurogenesis and gliogenesis during brain development. In HES5 knockout mice, there is a premature transition from progenitor proliferation to differentiation, leading to abnormal neurogenesis patterns .

Case Study: Single-Cell Dynamics
A study utilizing single-cell live imaging demonstrated that HES5 expression fluctuates during the differentiation of neural progenitors. The findings revealed that dividing progenitors exhibit both periodic and aperiodic fluctuations in HES5 levels, which correlate with their fate decisions—specifically, whether they differentiate into interneurons or motor neurons. This dynamic behavior suggests that HES5 oscillations play a critical role in determining cell fate during embryonic development .

Implications in Myelination

Inhibition of Myelin Gene Expression
HES5 has been shown to inhibit the expression of myelin genes during oligodendrocyte development. In experiments with HES5-deficient mice, researchers observed an upregulation of myelin gene expression compared to wild-type controls. This suggests that HES5 functions as a repressor of myelination, possibly through interactions with other transcription factors such as Sox10 and Mash1 .

Mechanistic Insights
The mechanism by which HES5 inhibits myelination involves feedback loops with Sox10, where low levels of Sox10 enhance the repressive effects of HES5 on myelin gene promoters. Conversely, increased Sox10 levels can titrate out HES5's inhibitory effects, thus promoting myelination .

Cancer Research Applications

Epigenetic Alterations in Prostate Cancer
HES5 has been implicated in cancer biology, particularly prostate cancer. Methylation profiling studies have identified promoter methylation of HES5 as an early event in prostate tumorigenesis. In a cohort study, this epigenetic alteration was found in 86-97% of prostate cancer cases examined. The silencing of HES5 leads to the downregulation of its target genes, contributing to tumor progression .

Transcriptional Modulation
The functional silencing of HES5 affects various transcriptional modules involving androgen receptors and other key factors in prostate cancer. This highlights the potential for HES5 as a biomarker for early detection and as a target for therapeutic interventions aimed at reversing its silencing through demethylation strategies .

Summary Table: Applications of HES5

Application Area Key Findings Implications
NeurogenesisRegulates timing of differentiation; maintains progenitor stateCritical for brain development; potential target for neurodevelopmental disorders
MyelinationInhibits myelin gene expression; interacts with Sox10Insights into demyelinating diseases; potential therapeutic targets
Cancer ResearchEarly epigenetic change in prostate tumors; silencing linked to tumor progressionBiomarker potential; therapeutic target for cancer treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

HES-5 shares functional and structural similarities with other members of the HES family (e.g., HES-1, HES-3) and related bHLH transcription factors. Below is a detailed comparison:

Table 1: Comparative Analysis of HES-5 and Similar Compounds

Feature HES-5 HES-1 HES-3 Mash-1 (Ascl1)
Gene Family bHLH transcriptional repressors bHLH transcriptional repressors bHLH transcriptional repressors bHLH transcriptional activators
Role in Neurogenesis Inhibits differentiation of neural stem cells; maintains stem cell pool Similar repressive role but broader tissue expression Limited data; potential redundancy with HES-1 Promotes neuronal differentiation
Expression Pattern Primarily in nervous system Ubiquitous (CNS, pancreas, etc.) Limited to specific neural regions CNS and peripheral nervous system
Regulatory Mechanism Notch-dependent repression Notch and non-Notch pathways Not well characterized Notch-independent activation
Key Interactions Binds to Ngn, inhibits neuronal genes Interacts with Hes-related genes Unknown Competes with HES proteins to activate differentiation

Key Research Findings

Functional Redundancy and Specificity: HES-1 and HES-5 often co-express in neural stem cells, but HES-5 has a more restricted temporal role in early neurogenesis . Knockout studies in mice reveal that Hes5 deletion alone causes mild neural defects, whereas Hes1/Hes5 double knockouts lead to severe premature differentiation and stem cell depletion .

Therapeutic Implications: In ischemic stroke models, herbal compounds like Bai Mai San (a traditional Mongolian medicine) upregulate HES-5 to enhance Notch signaling and promote neural stem cell proliferation . Conversely, Mash-1 activation counteracts HES-5-mediated repression, driving neuronal differentiation .

Structural Differences :

  • HES-5 lacks the C-terminal WRPW motif present in HES-1, which may explain its weaker transcriptional repression efficiency compared to HES-1 .

Notes on Methodological Considerations

  • Dietary HES-5 vs. Transcriptional HES-5 : The term "HES-5" is context-dependent. In nutritional studies (e.g., military research), HES-5 refers to a 5-item Healthy Eating Score , a diet quality metric . This is distinct from the transcription factor discussed here.
  • Assay Limitations : Many studies on HES-5 rely on rodent models or in vitro neural stem cell cultures; human-specific regulatory mechanisms remain understudied .
  • Interventional Studies: Pharmacological modulation of HES-5 (e.g., via Notch inhibitors) shows promise in cancer and neuroregeneration but requires rigorous safety profiling .

Preparation Methods

Vector Design and Promoter Selection

The preparation of HES-5 begins with cloning its coding sequence into expression vectors. The pET28a system, widely used for bacterial expression, incorporates a T7 promoter and lac operator for tight regulation. For mammalian systems, vectors such as pcDNA3.1 are preferred, leveraging cytomegalovirus (CMV) promoters for constitutive expression. A critical design element is the inclusion of affinity tags, such as hexahistidine (6xHis), which facilitates subsequent purification steps. The HES5 gene (UniProt ID: Q5TA89 for human) is typically amplified using primers flanked by restriction sites (e.g., NcoI and XhoI) to ensure directional cloning.

Codon Optimization and Host Selection

Codon optimization is essential for heterologous expression, particularly in Escherichia coli. BL21(DE3)-RIL strains, which supply rare tRNAs (e.g., arginine, isoleucine), improve translation efficiency for human-derived sequences. In contrast, mammalian systems like HEK293T or immortalized oligodendrocyte progenitors bypass codon bias issues but require more complex culture conditions.

Expression Systems for HES-5 Production

Bacterial Expression in E. coli

Bacterial systems offer scalability and cost-effectiveness. The T7 promoter in pET28a vectors drives high-level expression upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). However, HES-5’s propensity to form inclusion bodies necessitates solubility-enhancing strategies:

  • Low-Temperature Induction : Shifting cultures to 18–25°C post-induction reduces aggregation.

  • Fusion Partners : Co-expression with solubility tags like maltose-binding protein (MBP) or thioredoxin improves yields.

  • Periplasmic Targeting : Using pelB signal peptides directs HES-5 to the oxidative periplasmic space, enhancing disulfide bond formation.

Table 1: Comparative Yields of HES-5 in E. coli Systems

ConditionSoluble Yield (mg/L)Purity (%)Source
BL21(DE3)-RIL, 18°C12.585
BL21(DE3)-RIL + pelB8.292
Rosetta-gami 2, 25°C10.178

Mammalian Expression in Progenitor Cells

For functional studies requiring post-translational modifications, mammalian systems are indispensable. Transient transfection of Hes5 plasmids into oligodendrocyte progenitors achieved 60–70% transfection efficiency using lipid-based reagents. Stable cell lines, generated via lentiviral integration, provide consistent expression but require antibiotic selection (e.g., puromycin).

Purification Techniques for HES-5

Affinity Chromatography

Immobilized metal affinity chromatography (IMAC) using Ni²⁺-nitrilotriacetic acid (NTA) resin is the gold standard for 6xHis-tagged HES-5. Key steps include:

  • Lysis : Bacterial cells are lysed with B-PER reagent supplemented with lysozyme and DNase.

  • Binding : Clarified lysates are incubated with Ni-NTA resin, where the 6xHis tag chelates Ni²⁺ ions.

  • Elution : Imidazole gradients (20–500 mM) displace HES-5, with peak elution at 250 mM.

Control Fragments for Specificity Validation

To confirm antibody specificity during Western blotting, recombinant HES-5 fragments (e.g., aa 3–30) are used as blocking agents at 100× molar excess. This pre-absorption step eliminates off-target binding, critical for assays in complex biological samples.

Quantitative Validation of HES-5

Fluorescence Correlation Spectroscopy (FCS)

Single-cell live imaging of Venus::HES5 fusion proteins enabled absolute quantification in murine embryos. FCS revealed a mean concentration of 48.7 ± 12.3 nM in neural progenitors, with dynamic oscillations correlating with Notch activation.

Functional Assays

Co-immunoprecipitation (Co-IP) confirmed HES-5’s interaction with Sox10, a transcriptional activator of myelin genes. Electrophoretic mobility shift assays (EMSAs) demonstrated HES-5 binding to N-box motifs (CACNAG) in the MBP promoter.

Troubleshooting and Optimization

Solubility Challenges

In E. coli, HES-5’s insolubility is mitigated by:

  • Chaperone Co-expression : GroEL/GroES systems reduce aggregation.

  • Buffer Optimization : Inclusion of 0.5 M arginine or 10% glycerol stabilizes folded states.

Endotoxin Removal

For in vivo applications, endotoxin levels in bacterial preps are reduced to <0.1 EU/mg using Triton X-114 phase separation .

Q & A

Q. What is the molecular mechanism of HES-5 in regulating neural stem cell differentiation, and how can this be experimentally validated?

HES-5, a transcriptional repressor in the Notch signaling pathway, inhibits neural stem cell differentiation by suppressing proneural genes like Mash-1 and Neurogenin. To validate this:

  • Use qRT-PCR or RNA-seq to quantify HES-5 and target gene expression in stem cell cultures .
  • Employ knockdown/knockout models (e.g., CRISPR/Cas9) to observe premature neuronal differentiation. Include controls for off-target effects .
  • Validate protein interactions via co-immunoprecipitation (Co-IP) or ChIP-seq to confirm HES-5 binding to promoter regions of target genes .

Q. What are the standard methodologies for detecting HES-5 expression in in vitro models?

  • Immunohistochemistry (IHC) or Western blotting using validated antibodies (e.g., anti-HES-5 monoclonal antibodies) .
  • For dynamic expression analysis, use live-cell imaging with fluorescent reporters under the HES-5 promoter .
  • Ensure positive controls (e.g., HEK293 cells overexpressing HES-5) and negative controls (HES-5 knockout lines) to confirm specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings on HES-5’s role in glioblastoma progression?

Contradictions often arise from context-dependent signaling or off-target effects. To resolve this:

  • Perform single-cell RNA-seq to identify subpopulations where HES-5 is active .
  • Use isoform-specific inhibitors (e.g., dominant-negative HES-5 mutants) to isolate its function from other Hes family members .
  • Apply multivariate regression to control for variables like tumor microenvironment or Notch ligand availability .

Q. What experimental design considerations are critical for studying HES-5’s crosstalk with other signaling pathways (e.g., Wnt or BMP)?

  • Use combinatorial pathway inhibitors (e.g., DAPT for Notch, XAV939 for Wnt) to dissect interactions .
  • Implement time-course experiments to capture dynamic feedback loops (e.g., HES-5 repression of Wnt agonists) .
  • Validate findings in 3D organoid models to mimic in vivo signaling complexity .

Q. How should researchers manage ethical challenges in HES-5 studies involving genetic modification of human neural progenitor cells?

  • Follow IRB protocols for informed consent and data anonymization when using human-derived cells .
  • Document data storage and sharing practices per FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Address authorship disputes proactively by defining roles (e.g., using CRediT taxonomy) during project initiation .

Q. What statistical methods are appropriate for analyzing HES-5’s dose-dependent effects on stem cell proliferation?

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 values .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report effect sizes and confidence intervals to avoid overinterpretation of small sample sizes .

Methodological Best Practices

  • Data Reproducibility : Provide raw data (e.g., microscopy files, flow cytometry plots) in supplementary materials .
  • Limitations Reporting : Explicitly state constraints (e.g., in vitro models lacking immune components) and propose follow-up studies .
  • Interdisciplinary Collaboration : Partner with bioinformaticians for pathway analysis and computational modeling of HES-5 networks .

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